molecular formula C21H23N3O3 B10805183 2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B10805183
M. Wt: 365.4 g/mol
InChI Key: PBNFNLAVJIODHU-UHFFFAOYSA-N
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Description

2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a synthetic organic compound with a complex structure that includes a quinoline core, a furan ring, and a morpholine moiety

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-6-7-20(27-15)19-14-17(16-4-2-3-5-18(16)23-19)21(25)22-8-9-24-10-12-26-13-11-24/h2-7,14H,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNFNLAVJIODHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan ring and the morpholine moiety. Common reagents used in these reactions include quinoline derivatives, furan derivatives, and morpholine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide include other quinoline derivatives, such as:

  • 2-(5-methylfuran-2-yl)-2-(morpholin-4-yl)ethan-1-amine
  • 2-(5-methylfuran-2-yl)-2-(morpholin-4-yl)ethan-1-ol
  • 2-(5-methylfuran-2-yl)-2-(morpholin-4-yl)ethan-1-thiol

Uniqueness

What sets 2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features

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